molecular formula C18H20N2O3 B3835399 butyl 4-[(anilinocarbonyl)amino]benzoate

butyl 4-[(anilinocarbonyl)amino]benzoate

Cat. No.: B3835399
M. Wt: 312.4 g/mol
InChI Key: BCOHTLSTWGBVBJ-UHFFFAOYSA-N
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Description

Butyl 4-[(anilinocarbonyl)amino]benzoate is a synthetic ester derivative of benzoic acid, featuring a butyl ester group and a substituted aniline moiety. Its molecular structure includes a central benzoate core with a 4-amino linkage modified by an anilinocarbonyl group (–NH–CO–NH–C₆H₅). This compound is structurally related to alkyl benzoates but distinguishes itself through the incorporation of a urea-like (carbamoyl) functional group derived from aniline.

Such derivatives are often explored in pharmaceutical or agrochemical contexts due to their tailored reactivity and stability.

Properties

IUPAC Name

butyl 4-(phenylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-3-13-23-17(21)14-9-11-16(12-10-14)20-18(22)19-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOHTLSTWGBVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds for Comparison:

Butyl 4-[(Anilinocarbonyl)Oxy]Benzoate () Molecular Formula: C₁₈H₁₉NO₄ Functional Group: Ester-linked anilinocarbonyloxy (–O–CO–NH–C₆H₅).

Methyl/Butyl Benzoate ()

  • Molecular Formula: C₈H₈O₂ (methyl), C₁₁H₁₄O₂ (butyl).
  • Functional Group: Simple alkyl ester (–COO–R).
  • Applications: Cosmetics (emollients), food additives.

Bispyribac-Sodium ()

  • Molecular Formula: C₁₉H₁₇N₄NaO₈
  • Functional Group: Complex benzoate with pyrimidinyloxy substituents.
  • Applications: Herbicide (rice paddies).

Table 1: Comparative Properties of Benzoate Derivatives

Compound Molecular Weight Key Functional Groups Applications
Butyl 4-[(anilinocarbonyl)amino]benzoate* ~327.36† –NH–CO–NH–C₆H₅, –COO–C₄H₉ Hypothetical: Drug/Agrochemical
Butyl 4-[(anilinocarbonyl)oxy]benzoate 313.35 –O–CO–NH–C₆H₅, –COO–C₄H₉ Unspecified (structural analog)
Butyl Benzoate 178.23 –COO–C₄H₉ Cosmetics, plasticizers
Bispyribac-Sodium 452.35 –O–pyrimidine, –SO₃Na Herbicide

*Estimated based on structural similarity to .
†Calculated from molecular formula C₁₈H₂₀N₂O₃.

Physicochemical Properties

  • Solubility: The amino group in this compound likely enhances water solubility compared to butyl benzoate, though the butyl chain and aromatic rings counterbalance this effect. In contrast, the oxy variant () may exhibit lower polarity.
  • Thermal Stability : Urea-like linkages (as in the target compound) generally increase thermal stability over ester-linked analogs due to stronger intermolecular hydrogen bonding.

Table 2: Toxicity Comparison*

Compound Acute Toxicity (Rodent LD₅₀) Key Risks
Butyl Benzoate >5,000 mg/kg Low
Aniline 250–500 mg/kg Carcinogenic, hematotoxic
Bispyribac-Sodium 4,900 mg/kg Moderate (herbicide use)

*Data for this compound is unavailable; table extrapolated from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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